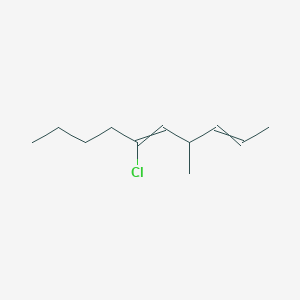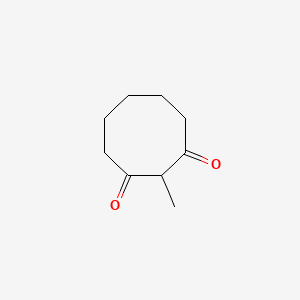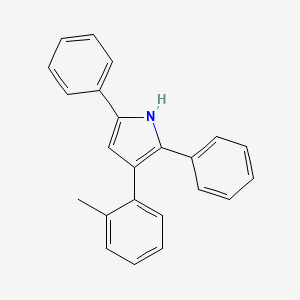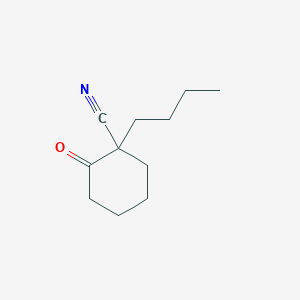![molecular formula C7H12N2 B14465933 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71805-61-3](/img/structure/B14465933.png)
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes two nitrogen atoms in a diazabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions result in derivatives with different functional groups.
科学的研究の応用
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism of action of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its diazabicyclo framework. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include the formation and breaking of chemical bonds, leading to the desired products.
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: A similar compound with a slightly different structure, often used in similar applications.
2,7-Diazabicyclo[2.2.1]heptanes: Another related compound with different substituents, used in asymmetric synthesis.
Uniqueness
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity is required.
特性
CAS番号 |
71805-61-3 |
|---|---|
分子式 |
C7H12N2 |
分子量 |
124.18 g/mol |
IUPAC名 |
7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7(2)5-3-4-6(7)9-8-5/h5-6H,3-4H2,1-2H3 |
InChIキー |
KJQZUOZFMZPPGL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


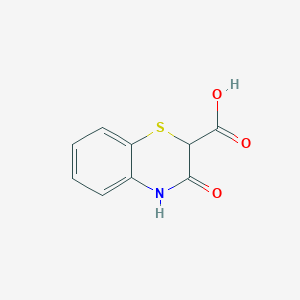

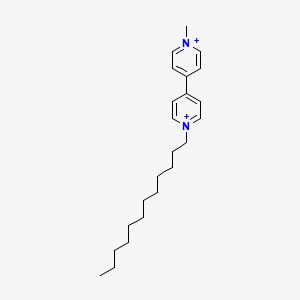
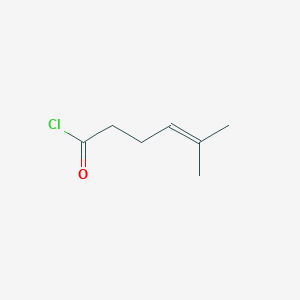
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
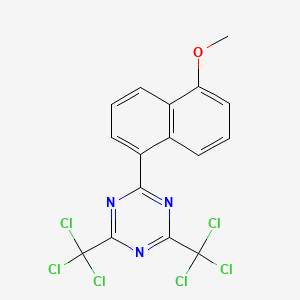
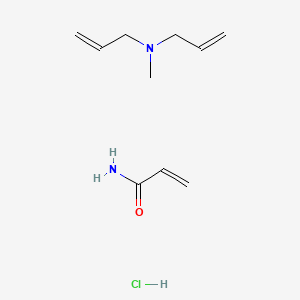
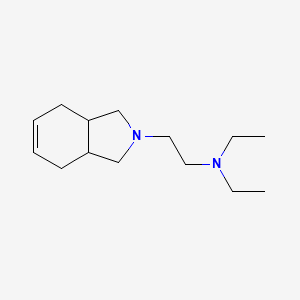

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
